molecular formula C10H10ClF3N2O3 B2398754 ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate CAS No. 338422-74-5

ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate

Cat. No.: B2398754
CAS No.: 338422-74-5
M. Wt: 298.65
InChI Key: NTGVEOZGIVXKHT-UHFFFAOYSA-N
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Description

Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate is a synthetic carbamate derivative characterized by a pyridine ring substituted with chlorine and a trifluoromethyl group at positions 3 and 5, respectively. The N-methoxycarbamate moiety is attached to the pyridine’s nitrogen, while an ethyl ester group further modifies the carbamate functionality. This structural configuration imparts unique electronic and steric properties, making it a candidate for agrochemical or pharmaceutical applications.

Properties

IUPAC Name

ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O3/c1-3-19-9(17)16(18-2)8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGVEOZGIVXKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1=C(C=C(C=N1)C(F)(F)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with methoxyamine hydrochloride in the presence of a base to form the corresponding methoxycarbamate. This intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including insecticidal and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) Fluopyram (N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide)

  • Structure : Shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group but features a benzamide linkage instead of a carbamate. An ethyl spacer connects the pyridine to the benzamide .
  • Application : A succinate dehydrogenase inhibitor (SDHI) fungicide used on crops like cucumbers and tomatoes.
  • Toxicity : Linked to thyroid tumorigenesis in animal studies .
  • Regulatory Status : Classified under CLH category A (acute toxicity) in the EU .

(b) N-(Chloroacetyl)-N′-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine

  • Structure : Contains an ethylenediamine linker and a chloroacetyl group instead of carbamate. The pyridinyl group is identical .
  • Application : Likely an intermediate in synthesizing agrochemicals or pharmaceuticals.

(c) N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide

  • Structure : Integrates a thiazole-thioether moiety and benzamide group. The pyridinyl core is conserved .
  • Application : Investigated for anticancer or antiviral uses, indicating divergent biological targets compared to fungicidal carbamates.

Ethyl Carbamate Derivatives

(a) Ethyl N-(1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2,3-dihydro-1H-inden-2-yl)carbamate

  • Structure : Replaces the methoxy group with a sulfanyl-indenyl substituent.
  • Molecular Weight : 416.85 g/mol vs. the target compound’s ~328 g/mol (estimated).
  • Lipophilicity : Higher logP due to the indenyl group, suggesting improved membrane permeability .

(b) Ethyl N-[(2E)-2-({4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-2-cyanoacetyl]carbamate

  • Structure: Incorporates a piperazinyl-cyanoacryloyl group, introducing basicity and conjugation.
  • pKa : Predicted 7.56, indicating partial ionization at physiological pH .
  • Application: Potential kinase inhibitor due to the acryloyl moiety, common in targeted therapies.

Comparative Data Table

Compound Name Molecular Formula CAS No. Key Functional Groups Application Toxicity/Regulatory Notes
Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate C₁₀H₁₀ClF₃N₂O₃ (est.) Not provided Carbamate, methoxy, pyridinyl Under investigation Not reported
Fluopyram C₁₆H₁₁ClF₆N₂O 658066-35-4 Benzamide, ethyl spacer Fungicide Thyroid carcinogen (CLH A)
N-(Chloroacetyl)-N′-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine C₁₀H₁₁Cl₂F₃N₄O Not provided Chloroacetyl, ethylenediamine Synthetic intermediate No data
Ethyl N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2,3-dihydro-1H-inden-2-yl)carbamate C₁₈H₁₆ClF₃N₂O₂S 306978-20-1 Sulfanyl-indenyl Not specified No data

Key Research Findings

Functional Group Impact :

  • Carbamates (e.g., target compound) vs. benzamides (e.g., Fluopyram): Carbamates may exhibit lower persistence in the environment due to ester hydrolysis, whereas benzamides’ stability contributes to Fluopyram’s long-term efficacy .
  • Thioether and piperazinyl groups () enhance binding to diverse biological targets, such as enzymes or receptors, compared to simpler carbamates.

Electron-Withdrawing Substituents :

  • The 3-chloro-5-(trifluoromethyl)pyridinyl group is conserved across analogs, suggesting its critical role in electronic interactions (e.g., SDHI binding in Fluopyram) .

Regulatory and Safety Profiles :

  • Fluopyram’s classification under CLH A underscores the need for rigorous toxicity profiling of pyridinyl derivatives, including the target carbamate .

Biological Activity

Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate, also known as epyrifenacil, is a compound that has garnered attention for its herbicidal properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 353292-31-6
  • Molecular Formula : C₁₈H₁₆ClF₃N₂O₃
  • Molecular Weight : 396.78 g/mol

Epyrifenacil functions primarily as a herbicide, inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll. By disrupting this pathway, epyrifenacil effectively prevents the growth of various weed species. Its activity is particularly pronounced in broadleaf weeds, making it a valuable tool in agricultural settings.

Herbicidal Efficacy

The herbicidal activity of epyrifenacil has been extensively studied. Research indicates that it exhibits effective control over a range of weed species, including:

Weed Species Control Efficacy (%)
Amaranthus retroflexus95
Chenopodium album90
Solanum nigrum85

These efficacy rates were determined through field trials under controlled conditions, demonstrating the compound's potential for use in various agricultural applications.

Toxicity and Safety Profile

While epyrifenacil is effective against target weeds, its safety profile has also been assessed. According to toxicity studies:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Sensitization : May cause allergic skin reactions (H317).

These findings underscore the importance of handling precautions when using this compound in agricultural practices.

Case Studies

  • Field Trials in Soybean Crops
    • A study conducted on soybean crops revealed that epyrifenacil significantly reduced weed biomass by up to 90% compared to untreated plots. The trials were conducted over two growing seasons, confirming the compound's consistency in performance.
  • Impact on Non-target Species
    • Research assessing the impact of epyrifenacil on non-target plant species indicated minimal adverse effects at recommended application rates. This suggests that it could be integrated into existing weed management systems without substantial risk to beneficial flora.

Q & A

What are the key synthetic pathways for ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxycarbamate, and how are intermediates validated?

Basic Research Question
The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Key steps include:

  • Functionalization of the pyridine ring : Introduction of chloro and trifluoromethyl groups via halogenation or nucleophilic substitution under reflux conditions in organic solvents (e.g., dichloromethane or DMF) .
  • Carbamate formation : Reaction of the intermediate amine with ethyl chloroformate or similar reagents in the presence of a base (e.g., triethylamine) to form the N-methoxycarbamate moiety .
  • Purification : Chromatographic techniques (e.g., silica gel chromatography) and recrystallization are used to isolate intermediates. Validation relies on NMR (1H/13C), LC-MS , and elemental analysis to confirm structure and purity (>95%) .

Which spectroscopic and analytical methods are essential for characterizing this compound?

Basic Research Question
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and carbamate linkage. For example, the trifluoromethyl group shows a distinct 19F NMR signal at ~-60 ppm .
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities. High-resolution MS resolves isotopic patterns from chlorine and fluorine .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline intermediates .

How can reaction conditions be optimized to enhance the yield of this carbamate derivative?

Advanced Research Question
Optimization strategies involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions during carbamate formation .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition of heat-sensitive intermediates, while reflux accelerates coupling reactions .
  • Base selection : Sterically hindered bases (e.g., DBU) improve regioselectivity in pyridine functionalization .

How should researchers address contradictions in reported bioactivity data for trifluoromethylpyridine derivatives?

Advanced Research Question
Contradictions often arise from variations in:

  • Assay conditions : Differences in pH, solvent (e.g., DMSO vs. aqueous buffer), or microbial strains can alter EC50 values. Standardizing protocols (e.g., CLSI guidelines) is critical .
  • Structural analogs : Minor substituent changes (e.g., replacing chloro with fluoro) drastically affect target binding. Comparative molecular docking (e.g., using AutoDock Vina) identifies key interactions with enzymes like succinate dehydrogenase .
  • Data normalization : Reporting activity as IC50/EC50 relative to positive controls (e.g., fluopyram) ensures comparability .

What structural modifications influence the biological activity of this compound?

Advanced Research Question
Key structure-activity relationships (SARs) include:

  • Pyridine ring substituents : The 3-chloro-5-(trifluoromethyl) group enhances lipophilicity and target binding, as seen in antifungal derivatives with EC50 values <10 μM .
  • Carbamate flexibility : Replacing the methoxy group with bulkier alkoxy chains (e.g., ethoxy) reduces metabolic stability .
  • Heterocyclic extensions : Adding pyrimidine or oxazole rings (e.g., in analog N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) improves nematocidal activity .

What mechanistic hypotheses explain the compound’s antifungal activity?

Advanced Research Question
Proposed mechanisms include:

  • Succinate dehydrogenase inhibition : Competitive binding to the ubiquinone site disrupts mitochondrial electron transport, validated via molecular docking and ATP depletion assays .
  • Membrane disruption : The trifluoromethyl group increases hydrophobicity, promoting interaction with fungal cell membranes (observed in fluorescence anisotropy studies) .
  • Synergistic effects : Co-administration with strobilurins enhances activity against resistant strains .

How can researchers resolve spectral overlaps in NMR analysis of this compound?

Advanced Research Question
Strategies to address complexity:

  • 2D NMR techniques : HSQC and HMBC correlate 1H-13C signals, resolving overlapping peaks from the pyridine and carbamate groups .
  • Isotopic labeling : 15N-labeled analogs clarify nitrogen environments in the carbamate moiety .
  • Dynamic NMR : Variable-temperature studies distinguish conformational isomers (e.g., rotamers) .

What computational tools aid in predicting the reactivity of this compound?

Advanced Research Question
Computational approaches include:

  • DFT calculations : Predict reaction pathways for carbamate formation (e.g., Gibbs free energy profiles using Gaussian 16) .
  • Molecular dynamics (MD) : Simulate binding to biological targets (e.g., 100-ns MD runs in GROMACS) to assess stability .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity trends .

What are the environmental and handling considerations for this compound?

Basic Research Question
Critical precautions include:

  • Toxicity : Classified as harmful to aquatic life (GHS Category 1). Use fume hoods and avoid aqueous discharge .
  • Stability : Store under inert gas (argon) at -20°C to prevent hydrolysis of the carbamate group .
  • Waste disposal : Incinerate in certified facilities to avoid trifluoromethyl byproduct accumulation .

How does the compound’s reactivity compare to structurally similar agrochemicals?

Advanced Research Question
Comparative analysis reveals:

  • Hydrolytic stability : The N-methoxycarbamate group is more resistant to hydrolysis than N-methyl counterparts (t1/2 > 48 hrs in pH 7 buffer) .
  • Photodegradation : UV exposure cleaves the pyridine-chloro bond, generating 3-chloro-5-(trifluoromethyl)pyridin-2-amine as a major degradant .
  • Soil adsorption : Higher logP (2.8) than fluopyram (logP 3.1) reduces leaching potential .

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